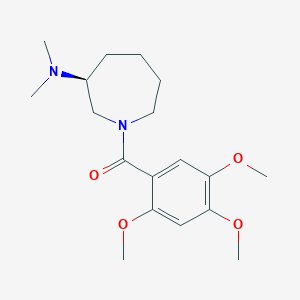![molecular formula C16H16N4O B5555614 6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-amino-dihydropyrano[2,3-c]pyrazole derivatives is achieved via one-pot, four-component condensation reactions involving aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This process is facilitated by the use of ionic liquids such as [Et3NH][HSO4] and other catalysts like trisodium citrate dihydrate and titanium dioxide nano-sized particles, which offer an eco-friendly and efficient alternative to conventional solvents. These methods provide excellent yields, short reaction times, and mild reaction conditions, while allowing for catalyst reusability (Nikalje et al., 2016), (Karimi-Jaberi et al., 2013), (Shaterian & Azizi, 2014).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively investigated using techniques such as FT-IR, NMR, and mass spectral data, which confirm the presence of the dihydropyrano[2,3-c]pyrazole scaffold. Structural investigations are complemented by computational methods like DFT, which aid in understanding the electronic and geometric parameters critical to their biological activity (Kumar et al., 2020), (Fatma et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that enable the synthesis of a wide array of derivatives with potential biological activities. Reactions include cyclocondensation, interaction with different electrophiles, and further functionalization, which lead to the creation of novel molecules with enhanced properties and potential for application in drug discovery (Ahmed et al., 2002), (El-ziaty et al., 2018).
Scientific Research Applications
Corrosion Inhibition
A notable application of pyranopyrazole derivatives is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting mild steel in corrosive environments. For instance, studies have shown that these derivatives exhibit high corrosion inhibition efficiency, which increases with the concentration of the inhibitor. Their adsorption on the mild steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface. These findings are crucial for industries dealing with metal preservation and anti-corrosion treatments (Yadav et al., 2016).
Antimicrobial and Antiviral Activities
Pyranopyrazole derivatives have also been synthesized and evaluated for their antimicrobial and antiviral properties. Certain derivatives have shown promising results against various pathogens, including bacteria and viruses. This application is particularly relevant in the development of new therapeutic agents, offering a new avenue for the treatment of infectious diseases. The exploration of these compounds in antiviral evaluation against specific viruses such as Herpes Simplex Virus type-1 (HSV-1) underscores their potential in antiviral therapy (Shamroukh et al., 2007).
Anticancer Activity
Another significant area of research is the evaluation of pyranopyrazole derivatives for their anticancer activities. Studies have identified certain derivatives with potential anti-tumor properties through various mechanisms, including blocking the cell cycle through a P53-independent pathway. Such findings are instrumental in cancer research, offering insights into novel therapeutic strategies for cancer treatment. The nanoformulation of these compounds to improve physiochemical and release profiles further highlights their potential in biomedical applications (Sun et al., 2019).
Green Synthesis Methods
The compound and its derivatives are also pivotal in the development of green synthesis methods. Sodium ascorbate, for instance, has been used as a catalyst in the synthesis of densely functionalized pyrazoles, demonstrating the compound's versatility in eco-friendly chemical synthesis. This approach aligns with the growing emphasis on sustainable and environmentally benign chemical processes, showcasing the compound's role in advancing green chemistry (Kiyani & Bamdad, 2018).
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Pyrazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
Based on the known activities of similar pyrazole derivatives, it could potentially exhibit anti-inflammatory, antitumor, or antimicrobial effects .
properties
IUPAC Name |
6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJSCJUGNRNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)